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This document provides detailed methods for the expression and purification of recombinant
bacterial Topoisomerase 1V, a critical enzyme in DNA replication and a key target for
antibacterial drug development. The protocols outlined below are designed to yield high-purity,
active enzyme suitable for structural studies, high-throughput screening, and biochemical
assays.

Introduction

Bacterial Topoisomerase 1V is a type |l topoisomerase responsible for decatenating replicated
chromosomes, a crucial step for proper cell division.[1][2] It also plays a role in relaxing positive
supercoils that accumulate ahead of the replication fork.[1] This enzyme is a heterotetramer
composed of two ParC and two ParE subunits.[1][3] Due to its essential role in bacterial
viability, Topoisomerase |V is a validated target for quinolone antibiotics.[4] The production of
pure, active recombinant Topoisomerase |V is essential for studying its mechanism of action
and for the discovery of novel inhibitors.

The following sections detail the expression of recombinant Topoisomerase IV subunits in
Escherichia coli and their subsequent purification to homogeneity.
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Data Presentation: Quantitative Summary of
Recombinant Topoisomerase IV Production

The following table summarizes typical yields and purity for recombinant bacterial
Topoisomerase IV subunits expressed in E. coli. This data is compiled from literature reports
and represents expected outcomes from the protocols described herein.
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Note: Specific activity can vary depending on the assay conditions and the definition of a unit.

Experimental Workflow

The overall workflow for expressing and purifying recombinant bacterial Topoisomerase IV
involves cloning the respective subunit genes into expression vectors, transforming them into a
suitable E. coli host strain, inducing protein expression, lysing the cells, and purifying the
individual subunits, followed by reconstitution of the active enzyme.
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Caption: Experimental workflow for recombinant Topoisomerase IV production.

Experimental Protocols

Cloning of parC and parE Genes into Expression

Vectors

Gene Amplification: Amplify the full-length coding sequences of the parC and parE genes
from the desired bacterial genomic DNA using PCR. Design primers to introduce appropriate
restriction sites for cloning into a pET expression vector (e.g., pET-28a, which adds an N-
terminal His6-tag).

Vector and Insert Preparation: Digest both the PCR products and the pET vector with the
chosen restriction enzymes. Purify the digested vector and inserts using a gel purification kit.

Ligation: Ligate the digested parC and parE inserts into separate pET vectors using T4 DNA
ligase.

Transformation and Selection: Transform the ligation products into a cloning strain of E. coli
(e.g., DH5q). Select for positive clones on LB agar plates containing the appropriate
antibiotic (e.g., kanamycin for pET-28a).

Sequence Verification: Isolate plasmid DNA from positive clones and verify the sequence of
the inserts by Sanger sequencing.
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Il. Expression of Recombinant ParC and ParE Subunits

o Transformation of Expression Host: Transform the sequence-verified pET-parC and pET-
parE plasmids into an E. coli expression strain such as BL21(DE3) or BL21(DE3)pLysS.[1][7]
[8] Plate on LB agar with the appropriate antibiotic(s).

o Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the selective
antibiotic(s) and grow overnight at 37°C with shaking.

o Large-Scale Culture: The next day, inoculate 1 L of LB medium (in a 2.8 L baffled flask) with
the overnight culture to an initial OD600 of 0.05-0.1. Grow at 37°C with vigorous shaking
(200-250 rpm).

« Induction: Monitor the OD600 of the culture. When the OD600 reaches 0.6-0.8, induce
protein expression by adding IPTG to a final concentration of 0.1-1 mM.[9][10][11] For
potentially toxic or poorly soluble proteins, it is often beneficial to lower the temperature to
16-25°C before or at the time of induction and induce overnight.[12]

o Cell Harvest: After induction for 3-4 hours at 37°C or overnight at a lower temperature,
harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

o Cell Pellet Storage: Discard the supernatant and the cell pellet can be stored at -80°C until
purification.

lll. Purification of His-tagged ParC and ParE Subunits

This protocol describes a three-step chromatography procedure for each subunit separately.

Buffers Required:

Lysis Buffer: 50 mM NaH2PO4, 300 mM NacCl, 10 mM imidazole, pH 8.0.

Wash Buffer: 50 mM NaH2P0O4, 300 mM NacCl, 20 mM imidazole, pH 8.0.

Elution Buffer: 50 mM NaH2PO4, 300 mM NacCl, 250 mM imidazole, pH 8.0.

lon Exchange Buffer A: 20 mM Tris-HCI, pH 7.5, 50 mM NacCl.
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e lon Exchange Buffer B: 20 mM Tris-HCI, pH 7.5, 1 M NacCl.
e Size Exclusion Buffer: 20 mM Tris-HCI, pH 7.5, 150 mM NaCl, 1 mM DTT.
A. Cell Lysis and Clarification

o Resuspend the frozen cell pellet in ice-cold Lysis Buffer (approximately 5 mL per gram of wet
cell paste).

e Add lysozyme to a final concentration of 1 mg/mL and a small amount of DNase I. Incubate
on ice for 30 minutes. Protease inhibitors should also be added.

o Lyse the cells completely by sonication on ice. Use several cycles of short bursts with
cooling periods in between to prevent overheating.

 Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C. Collect the
supernatant, which contains the soluble His-tagged protein.

B. Affinity Chromatography (IMAC)
o Equilibrate a Ni-NTA affinity column with Lysis Buffer.
e Load the clarified lysate onto the column.

e Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically
bound proteins.

» Elute the His-tagged protein with 5-10 column volumes of Elution Buffer. Collect fractions
and analyze by SDS-PAGE.

C. lon Exchange Chromatography

e Pool the fractions from the affinity step containing the protein of interest and dialyze against
lon Exchange Buffer A overnight at 4°C.

o Load the dialyzed sample onto an equilibrated anion exchange column (e.g., HiTrap Q) or
cation exchange column (e.g., HiTrap SP), depending on the isoelectric point of the protein.
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» Wash the column with Buffer A.

o Elute the protein with a linear gradient of 0-100% Buffer B over 20 column volumes.
o Collect fractions and analyze by SDS-PAGE.

D. Size Exclusion Chromatography (Gel Filtration)

» Concentrate the pooled fractions from the ion exchange step using an appropriate centrifugal
concentrator.

» Load the concentrated protein onto a size exclusion column (e.g., Superdex 200) pre-
equilibrated with Size Exclusion Buffer.

o Elute with the same buffer at a constant flow rate. This step separates the protein based on
size and also serves as a buffer exchange step.

o Collect fractions and analyze for purity by SDS-PAGE. Pool the purest fractions and
determine the protein concentration.

IV. Reconstitution and Activity Assays

o Reconstitution: To form the active heterotetrameric Topoisomerase IV, mix the purified ParC
and ParE subunits. The exact ratio may need to be optimized, but often an equimolar ratio is
a good starting point.[6] Incubate the mixture on ice for at least 30 minutes.

o Activity Assays: The activity of the reconstituted Topoisomerase IV can be assessed using
several methods:

o Decatenation Assay: This assay measures the ability of the enzyme to resolve catenated
kinetoplast DNA (kDNA) into minicircles. The products are then resolved by agarose gel
electrophoresis.

o DNA Relaxation Assay: This assay measures the relaxation of supercoiled plasmid DNA.
The different topological forms of the DNA are separated by agarose gel electrophoresis.

o Cleavage Assay: This assay measures the formation of a cleavage complex between the
enzyme and DNA, which is often stabilized by quinolone antibiotics.
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Signaling Pathway Visualization

While there isn't a classical signaling pathway that regulates the recombinant expression of
Topoisomerase IV in E. coli under the T7 promoter system, the logical flow of induction can be
visualized. The addition of IPTG initiates a cascade that leads to the transcription of the target

genes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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